molecular formula C45H48N8O6 B611420 TOP1210 CAS No. 1628439-59-7

TOP1210

カタログ番号: B611420
CAS番号: 1628439-59-7
分子量: 796.93
InChIキー: MMBUUNLZGRAVKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TOP1210 is a narrow-spectrum kinase inhibitor (NSKI) developed for the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis (UC). It targets multiple kinases, including p38α, Src family kinases (SFK), and Syk, which are critical mediators of proinflammatory signaling in innate immunity, adaptive immunity, and epithelial cells . Unlike selective kinase inhibitors (SKIs), which target a single kinase, TOP1210 achieves broad anti-inflammatory effects by simultaneously inhibiting these key pathways. Preclinical studies demonstrate its ability to suppress cytokines such as IL-8, TNF-α, IL-6, and IL-1β in cellular models and UC patient tissues with nanomolar potency, making it a promising therapeutic candidate .

特性

CAS番号

1628439-59-7

分子式

C45H48N8O6

分子量

796.93

IUPAC名

3-((4-((4-(3-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide

InChI

InChI=1S/C45H48N8O6/c1-7-31-26-32(42(54)46-20-21-57-24-25-58-23-22-56-6)28-33(27-31)48-43-47-19-18-41(51-43)59-38-17-16-37(35-10-8-9-11-36(35)38)49-44(55)50-40-29-39(45(3,4)5)52-53(40)34-14-12-30(2)13-15-34/h1,8-19,26-29H,20-25H2,2-6H3,(H,46,54)(H,47,48,51)(H2,49,50,55)

InChIキー

MMBUUNLZGRAVKE-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCOC)C1=CC(C#C)=CC(NC2=NC=CC(OC3=C4C=CC=CC4=C(NC(NC5=CC(C(C)(C)C)=NN5C6=CC=C(C)C=C6)=O)C=C3)=N2)=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TOP1210;  TOP-1210;  TOP 1210; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

TOP1210’s multi-kinase inhibition profile contrasts sharply with selective inhibitors like BIRB-796 (p38α inhibitor), dasatinib (SFK inhibitor), and BAY-61-3606 (Syk inhibitor). Below is a detailed comparison:

Kinase Inhibition and Cellular Efficacy

Parameter TOP1210 BIRB-796 Dasatinib BAY-61-3606
Target Kinases p38α, SFK, Syk p38α SFK Syk
IL-8 Inhibition (IC₅₀) 1.8–2.2 nM (HT29 cells) 33% max inhibition at 1 µg/mL 22% max inhibition at 1 µg/mL 17% max inhibition at 1 µg/mL
TNF-α Inhibition (IC₅₀) 2.2 nM (macrophages) <50% inhibition at 1 µg/mL 36–60% inhibition at 0.1–10 µg/mL N/A
IFN-γ Inhibition (IC₅₀) 2.1 nM (T cells) Weak/no effect 2.5 nM Weak/no effect
IL-2 Inhibition (IC₅₀) 3.3 nM (T cells) Weak/no effect 15x weaker than TOP1210 Weak/no effect
  • Key Findings: TOP1210 achieves nanomolar IC₅₀ values across innate, adaptive, and epithelial cell models, while SKIs require higher concentrations (>1 µg/mL) for partial effects . In UC biopsies, 1 µg/mL TOP1210 suppressed IL-1β, IL-6, and IL-8 by 80–90%, comparable to a triple combination of SKIs (BIRB-796 + dasatinib + BAY-61-3606) .

Mechanistic Advantages

  • Multi-Kinase Synergy: Simultaneous inhibition of p38α, SFK, and Syk by TOP1210 disrupts redundant signaling pathways, overcoming limitations of single-target SKIs. For example: BIRB-796 (p38α-selective) failed to suppress IL-8 in epithelial cells due to compensatory Syk/SFK activity . Dasatinib (SFK-selective) showed cytokine-dependent efficacy but was ineffective against IL-8 in monocytes .
  • Epithelial Barrier Protection : TOP1210 potently inhibits IL-8 in UC myofibroblasts (IC₅₀: 2.1 ng/mL), whereas SKIs required 10–100x higher doses for similar effects .

Clinical Relevance

  • UC Tissue Models : In IL-1β-stimulated HT29 cells, TOP1210 reduced IL-8 by >90%, while BIRB-796 and dasatinib achieved only 33% and 22% inhibition, respectively .
  • Combination Therapy : SKI combinations improved efficacy (e.g., 50% IL-8 inhibition at 100 ng/mL BIRB-796 + dasatinib), but TOP1210 alone matched this effect at lower doses .

Research Implications

TOP1210’s broad kinase inhibition addresses the multifactorial nature of UC, where single-cytokine therapies (e.g., anti-TNF agents) often fail due to pathway redundancy . Preclinical data suggest that its multi-target approach could reduce clinical dosing frequency and toxicity risks compared to SKI combinations. However, further studies are needed to validate long-term safety and efficacy in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TOP1210
Reactant of Route 2
Reactant of Route 2
TOP1210

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。